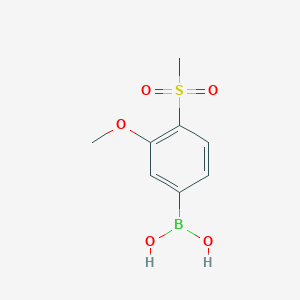

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Methanesulfonyl-3-methoxyphenyl)boronic acid” is a chemical compound with the empirical formula C8H11BO5S . It is a solid substance and is often used in laboratory settings .

Molecular Structure Analysis

The molecular weight of “this compound” is 230.05 . Its SMILES string is O=S(C(C=C1)=C(OC)C=C1B(O)O)©=O , and its InChI is 1S/C8H11BO5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5,10-11H,1-2H3 .Chemical Reactions Analysis

Boronic acids, including “this compound”, can undergo a variety of chemical transformations . These include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters is also possible, though not well developed .Scientific Research Applications

Boronic Acid Catalysis

Boronic acids, including (4-Methanesulfonyl-3-methoxyphenyl)boronic acid, are primarily known for their utility as reagents in transition metal-catalyzed transformations. A novel application emerges from their use as catalysts in organic reactions. Boronic acids can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation under mild conditions. This capacity is exploited in boronic acid catalysis (BAC) for the electrophilic activation of carboxylic acids, leading to amide formation, cycloadditions, and conjugate additions. Alcohols can be activated to form carbocation intermediates for selective Friedel-Crafts-type reactions, while diols and saccharides form tetrahedral adducts, increasing their nucleophilic character towards electrophiles. This approach demonstrates high atom economy and selectivity by avoiding wasteful stoichiometric activation of hydroxy groups into more reactive but less selective intermediates (Hall, 2019).

Crystal Structure Analysis

The crystal structure of methanesulfonate salt of 3-(N-methyl)pyridinium boronic acid, a compound closely related to this compound, was determined by X-ray crystallography. This study provides insights into the structural characteristics of boronic acid derivatives, demonstrating strong O-H…O-S hydrogen bonds and highlighting the versatility of boronic acids in forming stable crystal structures. Such analyses are crucial for understanding the molecular interactions and potential reactivity of boronic acid derivatives in various chemical contexts (Iwatsuki et al., 2011).

Synthesis and Characterization of Self-Assemblies

Diethyltin(methoxy)methanesulfonate's reaction with t-butylphosphonic acid in different solvents leads to the formation of novel three-dimensional self-assemblies. These compounds, derived from interactions involving sulfonate-phosphonate ligands, exhibit unique structural motifs and continuous channels in the solid state, occupied by solvent molecules. This research demonstrates the potential of this compound derivatives in constructing multifunctional, supramolecular assemblies with diverse applications in materials science (Shankar et al., 2011).

Metal-Free Coupling Reactions

The ability of boronic acids to participate in metal-free coupling reactions with saturated heterocyclic sulfonylhydrazones offers a novel pathway for synthesizing functionalized sp(2)-sp(3) linked bicyclic building blocks. This procedure facilitates the creation of a range of oxetanes, piperidines, and azetidines from their parent ketones, showcasing the versatility of boronic acids in organic synthesis and the development of pharmaceutical intermediates (Allwood et al., 2014).

Safety and Hazards

“(4-Methanesulfonyl-3-methoxyphenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding inhalation of dust, fume, gas, mist, or vapors . It should be stored in a well-ventilated place, with the container kept tightly closed .

Future Directions

“(4-Methanesulfonyl-3-methoxyphenyl)boronic acid” may be used in sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . It may also be used in directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles .

Mechanism of Action

Mode of Action

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid, like other boronic acids, is likely to interact with its targets through the boron atom, which can form reversible covalent bonds with biological molecules . This allows the compound to modulate the activity of its targets, potentially leading to changes in cellular processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system in which the compound is acting.

properties

IUPAC Name |

(3-methoxy-4-methylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5,10-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUUTBYHOBCTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)C)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2750065.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2750070.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)

![N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2750073.png)

![[4-(4-Aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone](/img/structure/B2750074.png)

![(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid](/img/structure/B2750079.png)

![3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2750081.png)

![Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate](/img/structure/B2750083.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2750084.png)